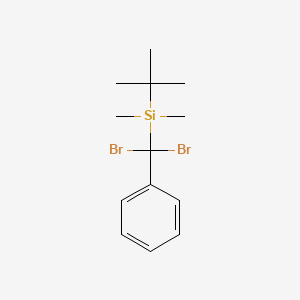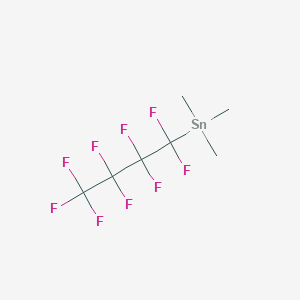
Trimethyl(nonafluorobutyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethyl(nonafluorobutyl)stannane is a chemical compound that belongs to the organotin family. It is characterized by the presence of a tin (Sn) atom bonded to three methyl groups and a nonafluorobutyl group. This compound is known for its unique properties, which make it valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trimethyl(nonafluorobutyl)stannane typically involves the reaction of trimethyltin chloride with nonafluorobutyl lithium. The reaction is carried out in an inert atmosphere, usually under argon or nitrogen, to prevent any unwanted side reactions. The reaction mixture is stirred at low temperatures to ensure complete conversion and to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as distillation or recrystallization to remove any impurities.
化学反応の分析
Types of Reactions: Trimethyl(nonafluorobutyl)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The nonafluorobutyl group can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The tin atom can be oxidized to form higher oxidation state compounds.
Reduction Reactions: The compound can be reduced to form lower oxidation state tin compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organometallic compounds. These reactions are typically carried out in organic solvents such as tetrahydrofuran (THF) or dichloromethane.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include various organotin compounds with different functional groups.
Oxidation Reactions: Products include tin oxides and other higher oxidation state tin compounds.
Reduction Reactions: Products include lower oxidation state tin compounds.
科学的研究の応用
Trimethyl(nonafluorobutyl)stannane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds.
Biology: The compound is used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
作用機序
The mechanism of action of trimethyl(nonafluorobutyl)stannane involves its interaction with various molecular targets. The tin atom can form strong bonds with carbon, oxygen, and nitrogen atoms, making it a versatile reagent in chemical reactions. The nonafluorobutyl group provides stability and enhances the compound’s reactivity. The pathways involved in its mechanism of action include nucleophilic substitution, oxidative addition, and reductive elimination.
類似化合物との比較
Trimethyl(trifluorosilyl)stannane: This compound has a similar structure but with a trifluorosilyl group instead of a nonafluorobutyl group.
Trimethyltin chloride: This compound lacks the nonafluorobutyl group and is less stable compared to trimethyl(nonafluorobutyl)stannane.
Uniqueness: this compound is unique due to the presence of the nonafluorobutyl group, which imparts enhanced stability and reactivity. This makes it a valuable reagent in various chemical reactions and industrial applications.
特性
CAS番号 |
876903-01-4 |
|---|---|
分子式 |
C7H9F9Sn |
分子量 |
382.84 g/mol |
IUPAC名 |
trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)stannane |
InChI |
InChI=1S/C4F9.3CH3.Sn/c5-1(6)2(7,8)3(9,10)4(11,12)13;;;;/h;3*1H3; |
InChIキー |
AMDQDUTZYZYKKZ-UHFFFAOYSA-N |
正規SMILES |
C[Sn](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]oct-2-enenitrile](/img/structure/B12586227.png)
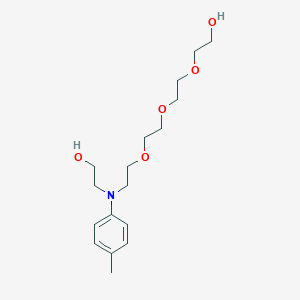

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(4,5-dimethyl-thiazol-2-YL)-](/img/structure/B12586253.png)

![Naphthalene, 2-bromo-7-[(4-methylphenyl)sulfonyl]-](/img/structure/B12586263.png)
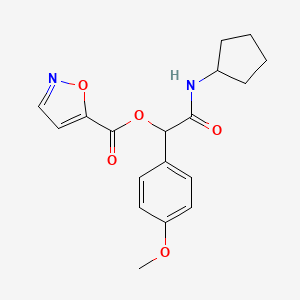

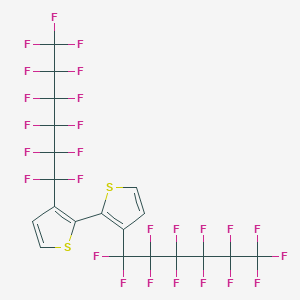
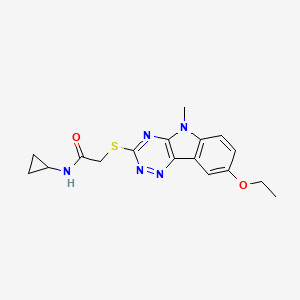
![2-[1-(Iodomethyl)cyclopropyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12586280.png)
![2H-1-Benzopyran-2-one, 7-[3-(acetyloxy)propoxy]-](/img/structure/B12586286.png)
![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(5-isoxazolyl)-](/img/structure/B12586292.png)
